9-Borabicyclo[3.3.1]nonane

Catalog No.
S622674
CAS No.
280-64-8
M.F
C8H14B
M. Wt
121.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borabicyclo[3.3.1]nonane

CAS Number

280-64-8

Product Name

9-Borabicyclo[3.3.1]nonane

Molecular Formula

C8H14B

Molecular Weight

121.01 g/mol

InChI

InChI=1S/C8H14B/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2

InChI Key

AMKGKYQBASDDJB-UHFFFAOYSA-N

SMILES

[B]1C2CCCC1CCC2

Synonyms

9-BBN compound, 9-borabicyclo(3,3,1)nonane

Canonical SMILES

[B]1C2CCCC1CCC2

The exact mass of the compound 9-Borabicyclo[3.3.1]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Borabicyclo[3.3.1]nonane (9-BBN) is a sterically hindered, bicyclic dialkylborane widely procured as a premier reagent for highly regioselective hydroboration and B-alkyl Suzuki-Miyaura cross-coupling. Unlike simpler boranes, 9-BBN exists as a stable crystalline dimer that offers exceptional functional group tolerance and steric sensitivity. Its rigid C8 backbone dictates its unique reactivity profile, strongly favoring anti-Markovnikov addition at the least sterically hindered sites of unsaturated systems. For industrial and pharmaceutical procurement, 9-BBN is prized not only for its precision in late-stage functionalization but also for its improved handling characteristics and the exceptional thermal stability of its resulting organoborane adducts compared to standard unhindered boranes[1].

Substituting 9-BBN with generic hydroborating agents like borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS) frequently leads to unacceptable process inefficiencies. Unhindered boranes exhibit lower regioselectivity, particularly with aryl-substituted or internal alkenes, generating isomeric mixtures of alcohols that require costly chromatographic separation [1]. Furthermore, the trialkylborane intermediates formed from BH3 are highly susceptible to thermal isomerization, limiting the temperature range of subsequent reaction steps [2]. Attempting to use alternative hindered boranes like catecholborane or pinacolborane for alkene functionalization is also suboptimal, as these reagents are primarily optimized for alkynes and often require transition metal catalysis to react efficiently with alkenes[3]. Consequently, replacing 9-BBN compromises both isomeric purity and operational flexibility.

Regioselectivity in Terminal Alkene Hydroboration

The rigid bicyclic structure of 9-BBN imparts superior steric discrimination during the hydroboration of alkenes compared to unhindered boranes. In the hydroboration-oxidation of 1-hexene, 9-BBN yields >99.9% of the primary alcohol, whereas BH3 produces 94%. This difference is even more pronounced with aryl alkenes like styrene, where 9-BBN delivers 98.5% primary alcohol regioselectivity, compared to a mere 80% with BH3 [1].

Evidence DimensionPrimary alcohol regioselectivity (Styrene hydroboration)
Target Compound Data98.5% primary alcohol
Comparator Or Baseline80.0% primary alcohol (BH3)
Quantified Difference18.5% higher regioselectivity for the primary position
ConditionsHydroboration in THF at 25 °C followed by standard oxidation

Eliminates the need for complex, yield-reducing purification steps to remove secondary alcohol impurities in API manufacturing.

Thermal Stability and Resistance to Isomerization

Organoborane intermediates generated from 9-BBN exhibit remarkable resistance to thermal isomerization, a common degradation pathway for standard trialkylboranes. For instance, B-3-hexyl-9-BBN requires heating at 150 °C for 168 hours to reach equilibrium boron distribution along the alkyl chain. In stark contrast, the corresponding tri-3-hexylborane generated from BH3 completely isomerizes in just 1 hour under identical thermal conditions [1].

Evidence DimensionTime to complete thermal isomerization at 150 °C
Target Compound Data168 hours (B-3-hexyl-9-BBN)
Comparator Or Baseline1 hour (Tri-3-hexylborane)
Quantified Difference168-fold increase in thermal stability against isomerization
ConditionsHeating neat organoborane intermediates at 150 °C

Allows chemists to utilize higher temperatures for subsequent cross-coupling or functionalization steps without losing the initial regiochemical integrity.

Reagent Handling and Physical Stability

While BH3·THF and BMS are highly reactive, moisture-sensitive liquids that require strict inert atmosphere handling and have limited shelf lives, 9-BBN is commercially available as a stable crystalline dimer. This dimeric form can be handled in air for brief periods without measurable decomposition, and its solid state significantly simplifies weighing and transfer operations in pilot-plant environments [1].

Evidence DimensionPhysical state and ambient handling tolerance
Target Compound DataCrystalline solid dimer; tolerates brief air exposure
Comparator Or BaselinePyrophoric/highly reactive liquids (BH3·THF / BMS); strictly inert handling
Quantified DifferenceSignificant reduction in specialized handling requirements
ConditionsAmbient laboratory or pilot-plant weighing and transfer operations

Reduces specialized handling costs, improves safety profiles, and minimizes batch-to-batch variability caused by reagent degradation.

Chemoselectivity: Alkenes vs. Alkynes

9-BBN demonstrates a distinct chemoselective preference for alkenes over alkynes, which is the inverse of the reactivity profile seen with oxygen-bound boranes like catecholborane and pinacolborane. While catecholborane reacts rapidly with alkynes to form alkenylboranes, 9-BBN is the reagent of choice for selectively hydroborating alkenes to form stable B-alkyl species, which are heavily utilized in B-alkyl Suzuki-Miyaura cross-couplings [1].

Evidence DimensionPrimary substrate preference in uncatalyzed hydroboration
Target Compound DataAlkenes > Alkynes (9-BBN)
Comparator Or BaselineAlkynes > Alkenes (Catecholborane / Pinacolborane)
Quantified DifferenceOrthogonal reactivity profiles for unsaturated carbon-carbon bonds
ConditionsUncatalyzed hydroboration at standard temperatures

Enables selective functionalization of double bonds in complex molecules containing both alkenes and alkynes without the need for protecting groups.

B-Alkyl Suzuki-Miyaura Cross-Coupling Precursor

Due to the exceptional stability of B-alkyl-9-BBN adducts and their resistance to protodeboronation, 9-BBN is the optimal reagent for converting terminal alkenes into coupling partners for Pd-catalyzed C(sp3)-C(sp2) bond formation in pharmaceutical synthesis [1].

High-Purity Anti-Markovnikov Hydration of Aryl Alkenes

In processes requiring the conversion of styrene derivatives to primary alcohols, 9-BBN is prioritized over BH3·THF to prevent the formation of secondary alcohol impurities, thereby streamlining downstream purification [2].

Late-Stage Functionalization of Polyenes

The extreme steric sensitivity of 9-BBN makes it ideal for selectively hydroborating the least hindered double bond in complex natural products or terpenes (e.g., limonene or amorpha-4,11-diene) without affecting internal or more sterically encumbered alkenes [3].

UNII

4K4J8L1OG9

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (68.8%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (68.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

280-64-8

Wikipedia

9-borabicyclo[3.3.1]nonane

General Manufacturing Information

9-Borabicyclo[3.3.1]nonane: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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